N-{2,5-dimethoxy-4-[(2-methylpentanoyl)amino]phenyl}benzamide
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Overview
Description
N-{2,5-dimethoxy-4-[(2-methylpentanoyl)amino]phenyl}benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzamide core substituted with methoxy groups and an amide linkage to a 2-methylpentanoyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2,5-dimethoxy-4-[(2-methylpentanoyl)amino]phenyl}benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core by reacting 2,5-dimethoxybenzoic acid with an appropriate amine under acidic conditions.
Introduction of the Amide Linkage: The next step involves the formation of the amide linkage by reacting the benzamide core with 2-methylpentanoyl chloride in the presence of a base such as triethylamine.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{2,5-dimethoxy-4-[(2-methylpentanoyl)amino]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones under oxidative conditions.
Reduction: The amide linkage can be reduced to form amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination can be used under appropriate conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-{2,5-dimethoxy-4-[(2-methylpentanoyl)amino]phenyl}benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{2,5-dimethoxy-4-[(2-methylpentanoyl)amino]phenyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-dimethoxyphenyl)-4-methyl-benzamide
- N-(2-(3,4-dimethoxyphenyl)-ethyl)-4-methyl-benzamide
- N-(2,4-dichlorophenyl)-4-methyl-benzamide
Uniqueness
N-{2,5-dimethoxy-4-[(2-methylpentanoyl)amino]phenyl}benzamide is unique due to the presence of the 2-methylpentanoyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds
Properties
Molecular Formula |
C21H26N2O4 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
N-[2,5-dimethoxy-4-(2-methylpentanoylamino)phenyl]benzamide |
InChI |
InChI=1S/C21H26N2O4/c1-5-9-14(2)20(24)22-16-12-19(27-4)17(13-18(16)26-3)23-21(25)15-10-7-6-8-11-15/h6-8,10-14H,5,9H2,1-4H3,(H,22,24)(H,23,25) |
InChI Key |
QSEUIUYKRJPQNK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C(=O)NC1=C(C=C(C(=C1)OC)NC(=O)C2=CC=CC=C2)OC |
Origin of Product |
United States |
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